molecular formula C9H5F5 B13116042 1,1,2,3,3-Pentafluoroprop-2-enylbenzene

1,1,2,3,3-Pentafluoroprop-2-enylbenzene

Cat. No.: B13116042
M. Wt: 208.13 g/mol
InChI Key: DCFLXZJTFHSORH-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentafluoroprop-2-enylbenzene is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of five fluorine atoms attached to a prop-2-enyl group, which is in turn bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene typically involves the fluorination of appropriate precursors. One common method is the reaction of benzene with pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3-Pentafluoroprop-2-enylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,1,2,3,3-Pentafluoroprop-2-enylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other fluoroaromatic compounds.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring can undergo electrophilic aromatic substitution, while the fluorine atoms can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate: Another fluoroaromatic compound with similar structural features.

    1,1,2,2,3-Pentafluoropropane: A related compound with a different substitution pattern on the propene group.

Uniqueness

1,1,2,3,3-Pentafluoroprop-2-enylbenzene is unique due to its specific arrangement of fluorine atoms and the presence of a benzene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H5F5

Molecular Weight

208.13 g/mol

IUPAC Name

1,1,2,3,3-pentafluoroprop-2-enylbenzene

InChI

InChI=1S/C9H5F5/c10-7(8(11)12)9(13,14)6-4-2-1-3-5-6/h1-5H

InChI Key

DCFLXZJTFHSORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=C(F)F)F)(F)F

Origin of Product

United States

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